7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
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Overview
Description
“7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine” is a synthetic compound with the CAS Number: 477856-33-0 . It has a molecular weight of 315.76 . This compound is also known as PD153035 and is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) kinase.
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives, including “this compound”, has been a significant target in medicinal chemistry . These compounds have received attention due to their diverse biopharmaceutical activities .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14ClN3O2/c1-21-11-4-6-13 (15 (8-11)22-2)20-16-12-5-3-10 (17)7-14 (12)18-9-19-16/h3-9H,1-2H3, (H,18,19,20) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis and Structural Characterization
The compound 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine and its derivatives have been synthesized and structurally characterized in various studies. Yan and Ouyang (2013) synthesized and characterized several quinazoline derivatives, including derivatives of this compound. Their work provides insights into the synthetic pathways and the structural properties of these compounds (Yan & Ouyang, 2013).
Antimicrobial and Antitubercular Activity
Compounds derived from this compound have been evaluated for their antimicrobial and antitubercular activities. Anand et al. (2011) investigated a series of derivatives for their antitubercular activity against Mycobacterium tuberculosis, noting significant potency in certain derivatives (Anand et al., 2011).
Antitumor and Anticancer Activity
Research has also been conducted on the antitumor and anticancer activities of quinazoline derivatives. For instance, a study by Noolvi and Patel (2013) synthesized and characterized a novel series of quinazoline derivatives, examining their effectiveness against cancer cell lines and their potential as antitumor agents (Noolvi & Patel, 2013). Additionally, research by Gui-ping (2012) synthesized 4-(3′-chlorophenylamino)-6-methoxy quinazoline compounds, exploring their antitumor activity to Bcap-37 cells in vitro (Gui-ping, 2012).
Antioxidant Activity
Compounds with quinazoline scaffolds, including derivatives of this compound, have been synthesized and evaluated for their antioxidant activities. Bocchini et al. (2020) conducted a study on the synthesis and antioxidant activity of new selenium-containing quinolines, indicating significant potential in this area (Bocchini et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine are currently unknown. This compound belongs to the quinazoline and quinazolinone derivatives, which are known to have a broad range of biological activities . .
Mode of Action
Quinazoline and quinazolinone derivatives are known to interact with various targets, leading to a wide range of biological activities . The specific interactions of this compound with its potential targets remain to be elucidated.
Biochemical Pathways
Given the diverse biological activities of quinazoline and quinazolinone derivatives, it is likely that multiple pathways could be affected
Result of Action
As a quinazoline derivative, it may exhibit a range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-5-4-13(19)10-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJYWBMHQYUKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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